1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-amine

Description

Structural Characterization and Physicochemical Properties

Crystallographic Analysis and Molecular Geometry

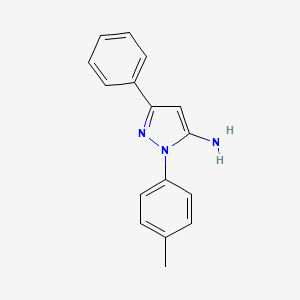

The compound’s molecular structure consists of a pyrazole core substituted at positions 1, 3, and 5 with a 4-methylphenyl group, a phenyl group, and an amino group, respectively. Single-crystal X-ray diffraction studies on analogous compounds (e.g., 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine) reveal a planar pyrazole ring with r.m.s. deviation of 0.0354 Å . The phenyl and 4-methylphenyl substituents adopt distinct orientations:

- Phenyl group at C3 : Rotated 29.41° from the pyrazole plane.

- 4-Methylphenyl group at N1 : Rotated 37.01° from the pyrazole plane.

These angles minimize steric hindrance while maintaining aromatic resonance stability. The amino group at C5 participates in N–H⋯N hydrogen bonding , forming C(5) chains along the b axis.

Spectroscopic Identification Techniques (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, CDCl₃):

- δ 7.59–7.47 ppm : Aromatic protons (phenyl and 4-methylphenyl groups).

- δ 5.91 ppm : Singlet for the pyrazole CH proton (C2).

- δ 2.36 ppm : Singlet for the methyl group on the 4-methylphenyl substituent.

13C NMR (125 MHz, CDCl₃):

- δ 154.5–145.6 ppm : Quaternary carbons of the pyrazole ring.

- δ 90.5 ppm : Pyrazole CH carbon.

- δ 21.3 ppm : Methyl carbon on the 4-methylphenyl group.

Infrared Spectroscopy (IR)

- ν(NH₂) ~ 3300–3400 cm⁻¹ : Broad stretch for the primary amine.

- ν(C=N/C–N) ~ 1500–1600 cm⁻¹ : Aromatic C–C and pyrazole C–N vibrations.

Mass Spectrometry (MS)

Thermodynamic Stability and Conformational Analysis

The compound’s stability arises from:

- Aromatic resonance : Delocalization within the pyrazole ring and substituents.

- Steric shielding : The 4-methylphenyl group minimizes intermolecular interactions.

- Hydrogen bonding : Intramolecular N–H⋯N interactions stabilize the conformation.

Conformational flexibility is limited by:

Solubility Profile and Partition Coefficients

| Property | Value | Source |

|---|---|---|

| Melting Point | 173–176 °C (lit.) | |

| Solubility | Soluble in methanol, ethanol | |

| LogP (Octanol/Water) | ~2.5–3.0 (estimated) |

Partition Coefficients :

- Lipophilicity : High due to aromatic substituents.

- Hydrophilicity : Moderate, influenced by the amine group.

Properties

IUPAC Name |

2-(4-methylphenyl)-5-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-12-7-9-14(10-8-12)19-16(17)11-15(18-19)13-5-3-2-4-6-13/h2-11H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKYVBPZOCRERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409327 | |

| Record name | 1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77746-54-4 | |

| Record name | 1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-METHYLPHENYL)-3-PHENYL-1H-PYRAZOL-5-YLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation Reaction for Pyrazole Ring Formation

A key step involves condensation of a substituted β-diketone with phenylhydrazine under reflux conditions in an appropriate solvent, often a fatty alcohol or ethanol. For example, 1-acetoacetyl-4-tert-butoxycarbonylphenylpiperidines or related β-keto compounds react with phenylhydrazine in the presence of a water-retaining agent such as anhydrous sodium sulfate or magnesium sulfate. The reaction is typically performed at 75–85°C for 2–3 hours under reflux to obtain an intermediate pyrazole derivative (Intermediate III).

Cyclization and Condensation Reagents

The intermediate pyrazole undergoes cyclization facilitated by condensation reagents such as Lawesson's reagent, Davy reagent, Belleau reagent, or Japanese reagent. These reagents help in forming the pyrazole ring and introducing or maintaining the amino group functionality. The reaction is carried out in tetrahydrofuran (THF) with organic bases like pyridine or triethylamine at 40–60°C overnight until completion, monitored by disappearance of starting material spots.

Amino Protecting Group Removal

Following cyclization, the amino protecting groups (e.g., tert-butoxycarbonyl, benzyl oxycarbonyl) are removed by acid treatment, often using saturated hydrogen chloride in ethyl acetate at room temperature overnight. The product is then neutralized with sodium hydroxide to precipitate the free amine compound, which is isolated by filtration and drying.

Representative Experimental Procedures and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation (Intermediate III) | β-keto compound + phenylhydrazine + anhydrous sodium sulfate in ethanol | 75–85 (reflux) | 2–3 hours | — | Water-retaining agent used |

| Cyclization | Intermediate III + Lawesson reagent + THF + pyridine | 50–55 | Overnight | 87 | Organic base catalyzed |

| Amino deprotection | Saturated HCl/ethyl acetate | Room temp | Overnight | 86 | Followed by neutralization and filtration |

| Alternative cyclization | Intermediate III + Belleau reagent + THF + triethylamine | 50–55 | Overnight | 90 | Alternative condensation reagent |

| Alternative deprotection | Hydrogenation with Pd/C in ethanol | Room temp, pressure hydrogenation | Overnight | 80 | Followed by recrystallization |

Advantages and Industrial Applicability

- The described methods avoid highly toxic reagents such as phosphorus oxychloride or tetraphosphorus decasulfide, improving safety and environmental impact.

- The use of water-retaining agents and organic bases enhances reaction efficiency and yield.

- The procedures are suitable for scale-up due to moderate reaction conditions and high yields.

- The methods produce minimal industrial waste, making them environmentally friendly and economically viable.

Notes on Reaction Work-Up and Purification

- After cyclization, organic layers are washed sequentially with sodium bicarbonate solution, deionized water, and brine to remove impurities.

- Drying agents like anhydrous sodium sulfate are used before concentration under reduced pressure.

- Crystallization or filtration steps are performed at controlled temperatures (0–5°C) to obtain pure solid products.

- Drying is typically done at 40–45°C for 15–20 hours to yield the final amine compound.

Summary Table of Key Reagents and Conditions

| Reagent/Agent | Role | Typical Conditions | Notes |

|---|---|---|---|

| Phenylhydrazine | Pyrazole ring formation | Reflux in ethanol/fatty alcohol | Primary hydrazine component |

| Water-retaining agent | Remove water, drive reaction | Anhydrous sodium sulfate, MgSO4 | Enhances condensation |

| Lawesson reagent | Cyclization/condensation | THF, 40–60°C, overnight | Alternative: Belleau reagent |

| Pyridine / Triethylamine | Organic base | Catalyzes condensation | Controls pH and reaction rate |

| Saturated HCl/ethyl acetate | Amino protecting group removal | Room temperature, overnight | Deprotection step |

| Pd/C hydrogenation | Alternative deprotection | Ethanol, pressure hydrogenation | Mild and selective |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-amine and analogous pyrazole derivatives:

Key Observations:

Steric and Conformational Differences: Compounds with substituents at position 4 (e.g., 1-(4-fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine) exhibit distinct packing in crystal lattices due to steric hindrance, as seen in C–H⋯N and π-π interactions .

Synthetic Pathways: Many analogs are synthesized via condensation reactions (e.g., Vilsmeier–Haack formylation) or nucleophilic substitution, as seen in 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine .

Biological Activity

1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-amine, a member of the pyrazole class, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure features a pyrazole ring substituted with phenyl and methyl groups, contributing to its unique pharmacological properties. Its molecular formula is , with a molecular weight of approximately 264.31 g/mol. The presence of these substituents enhances its reactivity and interaction with biological targets.

This compound exhibits multiple mechanisms of action, including:

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may protect cells from oxidative stress.

- Cytotoxic Effects : Various studies indicate that it can induce cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent.

- Antifungal Activity : Initial assays show promising antifungal effects, indicating potential applications in treating fungal infections.

Anticancer Activity

Research has highlighted the compound's potential in cancer treatment. Notable findings include:

- Cytotoxicity against Cancer Cell Lines : In vitro studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines, including liver cancer (HepG2) and breast cancer (MDA-MB-231) cells. The IC50 values for these cell lines range from 120 nM to 580 nM, indicating potent activity .

Antioxidant Properties

The compound has been evaluated for its antioxidant capacity using various assays. It has shown effectiveness in scavenging free radicals, which is crucial for preventing oxidative damage in biological systems .

Antifungal Activity

In vitro tests have demonstrated that this compound can inhibit the growth of several fungal strains, suggesting its potential as a therapeutic agent in antifungal treatments.

Case Studies

- Anticancer Research : A study focusing on the synthesis and evaluation of pyrazole derivatives found that compounds similar to this compound showed broad-spectrum anticancer activity. The research emphasized structure-activity relationships (SAR) that could guide future drug development .

- Antioxidant Studies : Another investigation assessed the antioxidant properties of various pyrazole derivatives, concluding that modifications to the pyrazole structure could enhance efficacy against oxidative stress-related diseases .

Q & A

Q. How can the synthesis of 1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-amine be optimized for higher yield and purity?

Methodological Answer: Optimization requires systematic variation of reaction conditions, including temperature (50–100°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of precursors. For pyrazole derivatives, electron-donating groups (e.g., methyl) on the aryl ring influence reaction kinetics, necessitating controlled addition rates to minimize side products. Post-synthesis purification via column chromatography or recrystallization in aprotic solvents (e.g., ethyl acetate/hexane) is critical .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions on the pyrazole core, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Single-crystal X-ray diffraction provides definitive stereochemical data, particularly for assessing dihedral angles between aryl rings and the pyrazole plane, as demonstrated for analogous structures .

Q. How do electron-donating and electron-withdrawing substituents affect the reactivity of this compound?

Methodological Answer: The methyl group at the 4-position (electron-donating) increases electron density at the pyrazole N1 position, enhancing susceptibility to electrophilic substitution. In contrast, phenyl groups (moderately electron-withdrawing) stabilize intermediates during nucleophilic attacks. Reactivity can be modulated using Lewis acids (e.g., AlCl₃) or polar solvents to direct regioselectivity .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for pyrazole derivatives with mixed substituents?

Methodological Answer: Contradictions arise from competing electronic effects (e.g., methyl vs. phenyl groups). Combinatorial synthesis of derivatives with systematic substituent variations (e.g., fluorophenyl, methoxyphenyl) followed by bioactivity screening identifies dominant electronic contributions. Molecular docking studies clarify steric vs. electronic interactions with target proteins .

Q. How can computational methods predict the biological targets of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations assess molecular electrostatic potential (MEP) to predict binding affinity for enzymes like cyclooxygenase-2 (COX-2) or kinases. Molecular dynamics simulations model ligand-receptor interactions, focusing on hydrogen bonding (amine group) and π-π stacking (aryl rings) with active-site residues .

Q. What experimental approaches validate the mechanism of action in enzyme inhibition studies?

Methodological Answer: Kinetic assays (e.g., Michaelis-Menten plots) determine inhibition constants (Kᵢ) under varying substrate concentrations. Competitive vs. non-competitive inhibition is distinguished using Lineweaver-Burk analysis. Fluorescence quenching assays monitor conformational changes in the enzyme upon ligand binding .

Q. How do crystallographic data inform the design of derivatives with enhanced stability?

Methodological Answer: X-ray crystallography reveals intermolecular interactions (e.g., hydrogen bonds between amine groups and solvent molecules). Derivatives with halogen substituents (e.g., fluorine at the 4-position) exhibit improved thermal stability due to increased van der Waals interactions in the crystal lattice .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar pyrazole derivatives?

Methodological Answer: Discrepancies often stem from assay conditions (e.g., cell line specificity, concentration ranges). Meta-analysis of published IC₅₀ values under standardized protocols (e.g., MTT assays at 48-hour incubation) clarifies trends. Orthogonal validation using CRISPR-based gene silencing or knockout models confirms target specificity .

Tables for Comparative Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.